molecular formula C14H11BrFNO2 B8029143 Benzyl (5-bromo-2-fluorophenyl)carbamate

Benzyl (5-bromo-2-fluorophenyl)carbamate

Cat. No.: B8029143
M. Wt: 324.14 g/mol
InChI Key: WKONXKBWUKZPFS-UHFFFAOYSA-N
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Description

Benzyl (5-bromo-2-fluorophenyl)carbamate is a chemical compound with the molecular formula C14H11BrFNO2. It is known for its potential biological activity and applications in various fields, including chemistry, biology, and medicine . The compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to a carbamate group through a benzyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-bromo-2-fluorophenyl)carbamate typically involves the reaction of 5-bromo-2-fluoroaniline with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction proceeds as follows:

  • Dissolve 5-bromo-2-fluoroaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, the reaction mixture is washed with water and extracted with an organic solvent.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-bromo-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives, such as 5-amino-2-fluorophenylcarbamate.

    Oxidation: Formation of oxidized derivatives, such as N-oxide.

    Reduction: Formation of amine derivatives, such as benzyl (5-bromo-2-fluorophenyl)amine.

Scientific Research Applications

Benzyl (5-bromo-2-fluorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (5-bromo-2-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (5-bromo-2-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of fluorine.

    Benzyl (5-bromo-2-methylphenyl)carbamate: Similar structure but with a methyl group instead of fluorine.

    Benzyl (5-bromo-2-nitrophenyl)carbamate: Similar structure but with a nitro group instead of fluorine.

Uniqueness

Benzyl (5-bromo-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Biological Activity

Benzyl (5-bromo-2-fluorophenyl)carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H11BrFNO2C_{14}H_{11}BrFNO_2. The compound consists of a benzyl group attached to a carbamate functional group, which is further substituted with a 5-bromo and a 2-fluoro phenyl moiety. The presence of bromine and fluorine atoms enhances its pharmacokinetic properties, such as solubility and bioavailability, making it a valuable compound for research and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these biological targets, leading to various physiological effects. Notably, it has been studied for its potential antimicrobial and anticancer properties .

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including aldose reductase, which is significant in the treatment of diabetic complications.
  • Cell Cycle Modulation : Research indicates that similar compounds can influence cell cycle dynamics, potentially leading to apoptosis in cancer cells .
  • Antiparasitic Activity : Preliminary studies suggest that this compound may exhibit activity against parasitic infections, such as those caused by Trypanosoma brucei .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentrations (MICs) reported range from 0.5 to 1.0 µg/mL for related compounds targeting bacterial cell division mechanisms .

Anticancer Activity

The compound's anticancer potential has been investigated through various assays. It has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines. For instance, studies indicate that it can enhance the expression of pro-apoptotic proteins while reducing anti-apoptotic factors .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Inhibition Studies Demonstrated inhibition of aldose reductase, suggesting potential for diabetes-related therapies.
Antimicrobial Assays Showed effective antimicrobial activity against Staphylococcus aureus with MIC values comparable to established antibiotics .
Cancer Cell Line Studies Induced apoptosis in human lung cancer cells, highlighting its potential as an anticancer agent .
Antiparasitic Activity Exhibited selective toxicity against Trypanosoma brucei, indicating promise for treating parasitic infections .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other carbamate derivatives. A comparison of key features is presented below:

Compound NameSimilarity IndexKey Features
Benzyl (4-bromo-2-fluorophenyl)carbamate0.80Similar halogen substitutions but different positions
Benzyl (2,4-difluorophenyl)carbamate0.80Contains two fluorine atoms, differing reactivity
Benzyl (3-fluorophenyl)carbamate0.75Single fluorine substitution

The unique combination of bromine and fluorine in this compound significantly influences its chemical behavior and biological activity compared to similar compounds.

Properties

IUPAC Name

benzyl N-(5-bromo-2-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO2/c15-11-6-7-12(16)13(8-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKONXKBWUKZPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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